1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative and a phenoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is then functionalized with the pyrimidine derivative using nucleophilic substitution reactions.
Attachment of the Phenoxypropanone Moiety: The final step involves the coupling of the substituted piperazine with phenoxypropanone using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in similar applications.
Imidazole-containing compounds: Known for their therapeutic potential.
Indole derivatives: Exhibiting biological activities such as anti-inflammatory and analgesic effects.
Uniqueness
1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-9-11-21(12-10-18)27-23-17-19(2)26-25(28-23)30-15-13-29(14-16-30)24(31)20(3)32-22-7-5-4-6-8-22/h4-12,17,20H,13-16H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUUCKYZDGIASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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